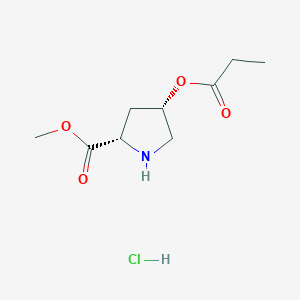Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354487-20-9
Cat. No.: VC2845504
Molecular Formula: C9H16ClNO4
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354487-20-9 |
|---|---|
| Molecular Formula | C9H16ClNO4 |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | methyl (2S,4S)-4-propanoyloxypyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO4.ClH/c1-3-8(11)14-6-4-7(10-5-6)9(12)13-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
| Standard InChI Key | WUBOLELHORDRIB-LEUCUCNGSA-N |
| Isomeric SMILES | CCC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl |
| SMILES | CCC(=O)OC1CC(NC1)C(=O)OC.Cl |
| Canonical SMILES | CCC(=O)OC1CC(NC1)C(=O)OC.Cl |
Introduction
Chemical Identity and Basic Properties
Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride is a modified proline derivative with specific stereochemistry at its 2 and 4 positions. The compound is characterized by several key identifiers that facilitate its recognition and classification in chemical databases and research literature .
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1354487-20-9 |
| Molecular Formula | C₉H₁₆ClNO₄ |
| Molecular Weight | 237.68 g/mol |
| MDL Number | MFCD13559775 |
| Stereochemistry | (2S,4S) |
| Physical State | Solid |
| Storage Conditions | Sealed, dry, room temperature |
These identification parameters establish the unique chemical identity of this compound and distinguish it from other structurally related pyrrolidine derivatives .
Structural Characteristics
The molecular architecture of Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride features several distinct structural elements that define its chemical behavior and potential applications in chemical synthesis and medicinal chemistry.
Core Structure and Functional Groups
The compound comprises several key structural components:
-
A pyrrolidine ring forming the core heterocyclic structure
-
A methyl carboxylate (methyl ester) group at the 2-position with S-stereochemistry
-
A propionyloxy substituent at the 4-position with S-stereochemistry
-
A hydrochloride salt formation that enhances stability and solubility properties
Stereochemical Configuration
The designation (2S,4S) indicates specific stereochemistry at both the 2 and 4 positions of the pyrrolidine ring. This stereochemical configuration is crucial for the compound's potential biological activity and chemical reactivity, as different stereoisomers often exhibit varying properties and effectiveness in biological systems .
Comparative Analysis with Related Compounds
Understanding Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride in the context of structurally related compounds provides valuable insights into its position within the broader family of pyrrolidine derivatives and potential applications.
Structural Analogs
The following table presents a comparison of this compound with structurally related pyrrolidine derivatives, highlighting similarities and differences in their molecular parameters:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate HCl | 1354487-20-9 | C₉H₁₆ClNO₄ | 237.68 | Propionyloxy at 4-position |
| Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate HCl | 1354488-21-3 | C₁₀H₁₈ClNO₄ | 251.71 | Isobutyryloxy at 4-position |
| 4-Hydroxy-L-proline methyl ester HCl | 40216-83-9 | C₆H₁₁NO₃·HCl | 181.62 | Hydroxyl at 4-position |
| Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate | 1217792-37-4 | C₁₄H₁₉NO₃ | 249.30 | Dimethylphenoxy at 4-position |
| Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl | 1354488-38-2 | C₁₅H₂₁ClNO₃·HCl | 334.20 | Chloro-isopropylphenoxy at 4-position |
This comparative analysis reveals that the primary structural variations among these compounds occur at the 4-position of the pyrrolidine ring, while maintaining the core pyrrolidine structure and the methyl ester at the 2-position .
Structure-Property Relationships
The variations in the 4-position substituent significantly influence the compound's:
-
Lipophilicity and membrane permeability
-
Chemical reactivity and stability
-
Potential binding affinity to biological targets
-
Metabolic profile and pharmacokinetic properties
The propionyloxy group in Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride provides a balanced profile between the more polar hydroxyl-substituted analogs and the more lipophilic phenoxy-substituted derivatives .
Applications and Research Significance
Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride has several potential applications in chemical research and pharmaceutical development, reflecting its unique structural characteristics.
Chemical Research Applications
In chemical research, this compound serves several important functions:
-
As a building block in organic synthesis
-
As a chiral auxiliary in asymmetric synthesis
-
For structure-activity relationship studies in medicinal chemistry
-
As a model compound for studying esterification and hydrolysis reactions
Pharmaceutical Relevance
In pharmaceutical research, pyrrolidine derivatives with specific stereochemistry like Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride are often explored for:
-
Development of enzyme inhibitors
-
Design of peptidomimetic compounds
-
Creation of conformationally restricted amino acid analogs
-
Synthesis of biologically active compounds targeting specific receptors or enzymes
The specific stereochemistry (2S,4S) and the propionyloxy modification at the 4-position contribute to its potential value in these applications, as they influence the compound's three-dimensional structure and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume